molecular formula C14H14N4O3 B13815623 4,4'-Dibenzamidoxime oxide

4,4'-Dibenzamidoxime oxide

Cat. No.: B13815623
M. Wt: 286.29 g/mol
InChI Key: SSRBFTSNCIQBIK-UHFFFAOYSA-N
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Description

4,4'-Dibenzamidoxime oxide is a synthetic organic compound characterized by a central oxime oxide group flanked by benzamide substituents at the 4 and 4' positions. This article focuses on comparing 4,4'-dibenzamidoxime oxide with structurally or functionally related compounds, drawing parallels and distinctions based on available data.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N'-hydroxy-4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]benzenecarboximidamide

InChI

InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18)

InChI Key

SSRBFTSNCIQBIK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Dibenzamidoxime oxide typically involves the reaction of benzamidoxime with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of benzamidoxime with an oxidizing agent to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4,4’-Dibenzamidoxime oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce corresponding amines or hydroxylamines .

Scientific Research Applications

4,4’-Dibenzamidoxime oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds . Additionally, it may be used in industrial processes for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 4,4’-Dibenzamidoxime oxide involves its interaction with specific molecular targets and pathways. It may act as an oxidizing or reducing agent, depending on the reaction conditions . The compound’s effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 4,4′-Bis[(2''-Aryl-4''-Thiazolidinon-3"-yl-N-Acetamidoxy) Bibenzyl] (4a-h)

  • Synthesis and Functional Groups: These compounds, synthesized via condensation reactions involving aromatic aldehydes and thiazolidinone rings, share the 4,4'-bis-bibenzyl backbone with 4,4'-dibenzamidoxime oxide .
  • Biological Activity: Thiazolidinone derivatives (e.g., 4a-h) exhibit fungicidal and antimicrobial properties due to their heterocyclic sulfur and nitrogen moieties. In contrast, amidoxime oxide groups in 4,4'-dibenzamidoxime oxide may confer distinct chelating or redox properties, though specific bioactivity data are absent in the evidence .

Functional Analog: 4,4′-Diaponeurosporene (C30 Carotenoid)

  • Role in Immune Modulation: Unlike 4,4'-dibenzamidoxime oxide, 4,4′-diaponeurosporene is a microbial carotenoid produced by Bacillus subtilis. It enhances mucosal immunity by activating intestinal epithelial cells (IECs) via CD36 signaling, increasing CCL20 production (which recruits dendritic cells) and reducing TGFβ-mediated immunosuppression .
  • Mechanistic Contrast: While 4,4′-diaponeurosporene acts through scavenger receptor CD36 to modulate immune responses , 4,4'-dibenzamidoxime oxide’s mechanism remains undefined. The absence of conjugated double bonds in the latter precludes antioxidant or photoreactive roles typical of carotenoids .

4,4'-Dichlorobenzil and Dibenzylamine Derivatives

  • Chemical Properties: 4,4'-Dichlorobenzil (a benzil derivative) and 4,4'-dimethyl dibenzylamine are structurally simpler, lacking the amidoxime oxide functionality.
  • Reactivity :
    The chlorine substituents in 4,4'-dichlorobenzil enhance electrophilicity, making it a precursor in organic synthesis. In contrast, the amidoxime oxide group in 4,4'-dibenzamidoxime oxide may participate in hydrogen bonding or metal coordination .

Research Findings and Data Tables

Table 1: Key Properties of 4,4'-Dibenzamidoxime Oxide and Comparators

Compound Functional Groups Biological Activity Key Mechanism References
4,4'-Dibenzamidoxime oxide Benzamidoxime oxide Undefined (theoretical: chelation) Potential metal binding
4,4′-Diaponeurosporene C30 carotenoid Immune enhancement CD36-mediated IEC activation
4a-h (Thiazolidinone) Thiazolidinone, bibenzyl Antifungal, antimicrobial Heterocyclic reactivity
4,4'-Dichlorobenzil Dichlorobenzil Industrial precursor Electrophilic substitution

Table 2: Immune Modulation by 4,4′-Diaponeurosporene vs. Theoretical Pathways for 4,4'-Dibenzamidoxime Oxide

Parameter 4,4′-Diaponeurosporene 4,4'-Dibenzamidoxime Oxide (Hypothetical)
Target Cells Intestinal epithelial cells (IECs) Unknown (potential: immune cells)
Key Cytokines ↑ CCL20, ↓ TGFβ Not studied
Receptor Involvement CD36 scavenger receptor Unclear
Functional Outcome Enhanced resistance to Salmonella infection Undefined

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dibenzamidoxime oxide, and how can yield and purity be maximized?

The synthesis of 4,4'-Dibenzamidoxime oxide typically involves condensation reactions under controlled conditions. A validated method includes refluxing precursors in polar aprotic solvents like DMSO, followed by reduced-pressure distillation and recrystallization from water-ethanol mixtures to achieve ~65% yield . To enhance purity, fractional crystallization or column chromatography (using silica gel with a gradient elution system) is recommended. Reaction monitoring via TLC or HPLC ensures intermediate stability and minimizes side products.

Q. Which spectroscopic techniques are critical for characterizing 4,4'-Dibenzamidoxime oxide, and what key data should be reported?

Essential techniques include:

  • FT-IR : Confirm oxime (C=N-OH) and amide (N-H, C=O) functional groups.
  • NMR (¹H/¹³C) : Assign chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and amidoxime protons (δ 8.5–9.5 ppm) to verify substitution patterns.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance). Cross-referencing with computational simulations (e.g., DFT) improves structural assignment reliability .

Q. How should researchers handle discrepancies in solubility or stability data for this compound?

Contradictions in solubility/stability often arise from solvent purity, temperature gradients, or crystallinity variations. Standardize protocols by:

  • Testing solubility in deuterated solvents (e.g., DMSO-d6, CDCl₃) under argon to prevent oxidation .
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
  • Reporting detailed experimental conditions (e.g., solvent lot numbers, humidity controls) to enable replication .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity or supramolecular interactions of 4,4'-Dibenzamidoxime oxide?

Advanced Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrogen-bonding networks and electron distribution. For example, lattice energy calculations can predict crystallization behavior, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for reaction planning . Pair these with Molecular Dynamics (MD) simulations to study solvent effects on conformation.

Q. How can researchers design experiments to assess the environmental persistence or toxicological impact of this compound?

  • Environmental Fate : Use gas chromatography-mass spectrometry (GC-MS) to track degradation in simulated ecosystems (e.g., soil/water microcosms) under UV exposure .
  • Toxicity Screening : Employ in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays) with human cell lines (HEK293, HepG2). Compare results to structurally analogous compounds (e.g., 4,4'-dichlorobenzophenone) to identify structure-activity relationships .
  • Bioaccumulation : Measure logP values via shake-flask methods and correlate with computational predictions (e.g., XLogP3) .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities or degradation products?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (70:30) for baseline separation. Limit of detection (LOD) can reach 0.1 µg/mL .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or polymorphic forms. For air-sensitive samples, mount crystals under inert oil or argon .
  • Synchrotron XRD : Enhances resolution for low-abundance crystalline impurities (<1% w/w) .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files, MS spectra) in open-access repositories.
  • Contradiction Mitigation : Apply factorial design (e.g., Box-Behnken) to isolate variables affecting synthesis or stability .
  • Ethical Reporting : Disclose conflicts (e.g., solvent supplier partnerships) and adhere to Green Chemistry principles for waste reduction .

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